Decoquinate

anticoccidial efficacy broiler performance weight gain

Procure Decoquinate for research requiring highly selective bc1 inhibition. Unlike other quinolones or bc1 inhibitors like atovaquone, its distinct cytochrome b binding mode results in a unique cross-resistance profile and limited cross-reactivity. This ensures robust, translatable data, especially for studies on Plasmodium liver stages and atovaquone-resistant strains. Use only when purity and reproducible mechanism-of-action are critical.

Molecular Formula C24H35NO5
Molecular Weight 417.5 g/mol
CAS No. 18507-89-6
Cat. No. B1670147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecoquinate
CAS18507-89-6
SynonymsDeccox
Decoquinate
Ethyl-6-(Decycloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylate
Molecular FormulaC24H35NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
InChIInChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
InChIKeyJHAYEQICABJSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decoquinate (CAS 18507-89-6): A Quinolone coccidiostat and Mitochondrial bc1 Complex Inhibitor for Poultry and Antimalarial Research


Decoquinate (CAS 18507-89-6) is a 4-hydroxyquinolone derivative that functions as a selective inhibitor of the mitochondrial cytochrome bc1 complex in apicomplexan parasites, including Eimeria spp. and Plasmodium spp. [1]. First described in 1968, it has been widely used as a feed-additive coccidiostat for the prevention of intestinal coccidiosis in broiler chickens, cattle, goats, and sheep, with a mechanism that targets sporozoite development and first-generation schizonts [2]. Decoquinate has also emerged as a potent multistage antimalarial agent with low nanomolar activity against both liver-stage and blood-stage Plasmodium parasites, prompting extensive research into novel formulations to overcome its poor aqueous solubility and low oral bioavailability [3].

Why Decoquinate Cannot Be Interchanged with Ionophore or Synthetic Anticoccidials in Research and Procurement


Decoquinate occupies a distinct chemical and pharmacological niche that precludes straightforward substitution with other anticoccidials such as monensin, salinomycin, or lasalocid. Unlike polyether ionophores which disrupt cation gradients across parasite cell membranes, decoquinate is a quinolone derivative that competitively binds to the ubiquinol-binding pocket of cytochrome b in the mitochondrial bc1 complex, selectively inhibiting parasite electron transport and ATP production [1]. This mechanistic divergence translates into different resistance profiles, tissue residue kinetics, and host safety margins. Critically, decoquinate's extremely low systemic absorption confines its action predominantly to the intestinal lumen, resulting in rapid tissue clearance (tissues < 0.1 ppm within 3–4 days post-withdrawal) and a zero-day withdrawal period for poultry—characteristics not shared by ionophores, which exhibit more extensive tissue distribution and longer withdrawal requirements [2]. These pharmacological distinctions necessitate compound-specific selection criteria rather than class-based substitution.

Quantitative Differentiation of Decoquinate: Comparative Performance Data for Scientific Selection


Weight Gain Preservation: Decoquinate vs. Monensin, Lasalocid, and Salinomycin in Eimeria-Challenged Broilers

In a controlled broiler coccidiosis model with 240 day-old chicks challenged with field Eimeria isolates, decoquinate demonstrated superior weight gain preservation compared to monensin. Decoquinate-treated birds exhibited only 20% loss of live body weight relative to the top-performing ionophore lasalocid, whereas monensin-treated birds showed 20% greater weight loss [1]. Salinomycin, while demonstrating the best overall performance metrics across all parameters (p < 0.05), belongs to a different chemical class (ionophore) with distinct mechanism and resistance profile, underscoring that decoquinate's performance is chemical-class-dependent rather than universally interchangeable with ionophores [2].

anticoccidial efficacy broiler performance weight gain Eimeria challenge feed conversion

Zero-Day Withdrawal Period: Decoquinate vs. Ionophore Tissue Residue Profiles in Poultry

Decoquinate exhibits exceptionally rapid tissue clearance following medication withdrawal, with all edible tissues containing < 0.1 ppm within 3–4 days after cessation of 0.004% dietary medication for five weeks [1]. Mean tissue concentrations during treatment were 1.1 ppm (liver), 0.8 ppm (kidney), 0.2 ppm (muscle), and 1.6 ppm (fat) [1]. Based on these depletion kinetics and consumer exposure assessment (approximately 2% of the Acceptable Daily Intake after 2–6 hours withdrawal), the European Food Safety Authority (EFSA) has established a zero-day withdrawal period for decoquinate in chickens for fattening [2]. In contrast, ionophore anticoccidials such as monensin typically require longer withdrawal periods due to more extensive tissue distribution and slower clearance kinetics.

tissue residue withdrawal time pharmacokinetics food safety MRL

Bioavailability Enhancement via Nanoparticle Formulation: 14.47-Fold AUC Increase vs. Microparticle Decoquinate

Native decoquinate suffers from extremely poor aqueous solubility, severely limiting oral bioavailability. A nanoparticle formulation prepared via solid dispersion with polyvinylpyrrolidone 10 and L-α-phosphatidylcholine, achieving a mean particle size of 200–400 nm, produced a 14.47-fold increase in the area under the plasma concentration-time curve (AUC) compared to microparticle decoquinate suspension following oral administration in mice [1]. Liver distribution AUC increased by 4.53-fold with the nanoformulation. In a separate murine malaria prophylaxis model using Plasmodium berghei, nanoparticle decoquinate at 1.25 mg/kg provided complete causal prophylactic protection, representing a 15-fold improvement in potency compared to microparticle decoquinate, which required a minimum effective dose of 20 mg/kg for equivalent liver-stage inhibition [2]. The liposomal formulation achieved an IC50 of 0.91 ± 0.05 nM against chloroquine-sensitive P. falciparum 3D7 and 1.33 ± 0.14 nM against multidrug-resistant Dd2 strain, representing 18-fold and 14-fold greater potency than artemisinin, respectively [3].

nanoparticle formulation bioavailability AUC pharmacokinetics solid dispersion

Limited Cross-Resistance with Atovaquone: Distinct Cytochrome b Binding Mode

Decoquinate exhibits limited cross-resistance to atovaquone-resistant Plasmodium falciparum parasites that harbor cytochrome b mutations. In a chemical genomic analysis, atovaquone-resistant strains with confirmed cytochrome b mutations retained sensitivity to decoquinate, whereas they displayed high-level resistance to atovaquone [1]. Molecular docking studies revealed that decoquinate and atovaquone, despite both targeting the ubiquinol-binding site of cytochrome b, have distinctly different binding modes within the pocket. Resistance-conferring mutations identified for decoquinate (A122T and Y126C in helix C) differ from those conferring atovaquone resistance, providing a structural basis for the limited cross-resistance observed [1]. This pharmacological distinction is reinforced by the finding that transgenic P. falciparum expressing yeast dihydroorotate dehydrogenase are > 200-fold less sensitive to decoquinate, confirming mitochondrial electron transport chain inhibition as the primary mechanism [1].

cross-resistance cytochrome b atovaquone bc1 complex Plasmodium falciparum

Solid Dispersion Stability: 24-Month Shelf Life Under Ambient Storage Conditions

Decoquinate solid dispersion formulations demonstrate robust chemical and physical stability. Accelerated and long-term stability testing using HPLC determination of decoquinate content, dissolution rate, and related substances confirmed that the solid dispersion form maintains chemical and physical integrity under dry, room-temperature, and light-protected storage conditions [1]. Based on these studies, the provisional storage period for decoquinate solid dispersion is established at two years under the specified conditions [1]. This stability profile supports the practical handling and long-term storage of decoquinate formulations, which is particularly relevant given the compound's tendency toward crystallization and aging in solid dispersion matrices when improperly stored.

solid dispersion chemical stability formulation shelf life storage

In Vitro Antimalarial Potency: Decoquinate IC50 vs. Primaquine and Artemisinin in Liver and Blood Stages

In a screen of 1,037 existing drugs targeting Plasmodium liver stages, decoquinate emerged as the strongest inhibitor of hepatic development both in vitro and in vivo [1]. Decoquinate's IC50 against liver stages in vitro was determined to be 2.6 nM, which is approximately 3,000-fold lower (more potent) than that of primaquine, the only clinically approved drug for eliminating liver forms of Plasmodium [1]. Against blood-stage P. falciparum, decoquinate liposomes demonstrated IC50 values of 0.91 ± 0.05 nM (chloroquine-sensitive 3D7 strain) and 1.33 ± 0.14 nM (multidrug-resistant Dd2 strain), which were 18-fold and 14-fold more potent than artemisinin, respectively [2]. Decoquinate is also active against developing gametocytes, the transmission-stage forms responsible for mosquito infectivity [1].

antimalarial IC50 liver stage primaquine artemisinin Plasmodium

High-Value Application Scenarios for Decoquinate Based on Quantified Evidence


Poultry Anticoccidial Rotation Programs Requiring Zero-Day Withdrawal

Decoquinate is optimally deployed in anticoccidial shuttle and rotation programs where a zero-day withdrawal period is operationally advantageous. The EFSA-confirmed zero-day withdrawal time, based on tissue residues falling below 0.1 ppm within 3–4 days and consumer exposure estimated at only 2% of the ADI, eliminates the need for pre-slaughter feed changes and reduces regulatory compliance burden [1]. In comparative efficacy studies, decoquinate demonstrated superior weight gain preservation compared to monensin under Eimeria challenge, positioning it as a performance-competitive alternative to ionophores in rotation strategies designed to mitigate resistance development [2].

Malaria Prophylaxis Research Targeting Liver-Stage Parasites

Decoquinate's exceptional liver-stage antimalarial potency (IC50 2.6 nM, ~3,000-fold more potent than primaquine) makes it a prime candidate for causal prophylaxis research [1]. The compound's activity against the clinically silent hepatic stage, combined with its efficacy against blood-stage parasites and developing gametocytes, supports its investigation as a multistage antimalarial agent. Nanoparticle formulations that enhance oral bioavailability 14.47-fold (plasma AUC) and reduce the effective prophylactic dose 15-fold (from 20 mg/kg to 1.25 mg/kg) address the intrinsic solubility limitation and enable practical oral dosing for liver-stage targeting [2].

Combination Therapy Development with Atovaquone in Cytochrome b-Targeting Regimens

Decoquinate's limited cross-resistance with atovaquone, demonstrated through retained low nanomolar activity against atovaquone-resistant P. falciparum strains with confirmed cytochrome b mutations, supports its evaluation as a combination partner or alternative in bc1 complex-targeting antimalarial regimens [1]. Molecular docking studies confirming distinct binding modes within the ubiquinol-binding pocket provide a structural rationale for this pharmacological differentiation. This evidence is particularly relevant for research programs seeking to develop combination therapies that delay or circumvent resistance to existing cytochrome bc1 inhibitors [1].

Nanoparticle and Liposomal Formulation Development for Poorly Soluble Antiparasitics

Decoquinate serves as a validated model compound for developing bioavailability-enhancing formulations of poorly water-soluble antiparasitic agents. Quantitative evidence demonstrates that reducing particle size to the 150–400 nm range via solid dispersion or liposomal encapsulation produces 14.47-fold increases in plasma AUC and 15-fold improvements in in vivo efficacy [1][2]. Liposomal formulations with > 95% encapsulation efficiency remain stable for ≥ 6 months at -20°C and achieve IC50 values of 0.91–1.33 nM against P. falciparum with in vivo ED50 of 0.720 mg/kg in severe malaria models [2]. These well-characterized formulation-performance relationships make decoquinate an ideal reference standard for comparative studies of solubility-enhancement technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decoquinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.